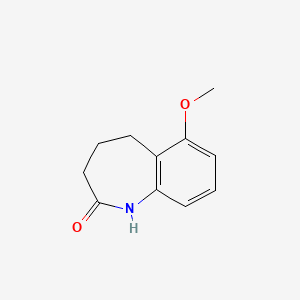

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Overview

Description

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a member of the benzazepine family, characterized by a benzene ring fused to an azepine ring

Mechanism of Action

Target of Action

The primary targets of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one are the serotonin receptors, specifically Htr2a and Htr2c . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.

Mode of Action

This compound interacts with its targets by inhibiting the uptake of 5-hydroxytryptamine (5-HT), also known as serotonin . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its effects on post-synaptic receptor sites.

Biochemical Pathways

The affected biochemical pathway is the serotonin system. By inhibiting serotonin uptake, this compound increases the availability of serotonin in the synaptic cleft. This leads to enhanced neurotransmission and downstream effects such as mood elevation and reduced anxiety .

Result of Action

The result of the compound’s action is an antidepressant-like effect. By increasing serotonin levels in the brain, it can help alleviate symptoms of depression and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can be achieved through several methods. One common approach involves the ring expansion rearrangement of (1E)-6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime . This reaction typically produces a mixture of two isomers, with this compound being the major product due to the electron-donating methoxy group at the 6-position of the oxime .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound has been studied for its potential anticonvulsant properties.

Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.

Industry: It may be used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

6-methoxy-3,4-dihydro-naphthalene-1(2H)-one oxime: A precursor in the synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one.

2,3,4,5-tetrahydro-7-methoxy-1H-2-benzazepin-1-one: An isomeric compound with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methoxy group at the 6-position. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other benzazepine derivatives.

Biological Activity

6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a compound belonging to the benzazepine class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- CAS Number : 72503-43-6

Benzazepines, including this compound, interact with various receptors and enzymes. The compound has been shown to exhibit:

- Sodium Channel Blockade : This action can influence neuronal excitability and neurotransmitter release.

- Inhibition of Squalene Synthase : This pathway is crucial in cholesterol biosynthesis and may have implications in cardiovascular health .

Biological Activities

The biological activities of this compound include:

Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating mood disorders and epilepsy.

Anticonvulsant Activity

In studies evaluating anticonvulsant properties, derivatives of benzazepines have shown efficacy in reducing seizure activity in animal models. The specific efficacy of 6-methoxy derivatives remains an area for further exploration .

Antidepressant Potential

Preliminary studies suggest that this compound could exhibit antidepressant effects due to its interaction with serotonin receptors. Further investigation into its pharmacodynamics is warranted to confirm these effects .

Case Studies

-

Synthesis and Pharmacological Evaluation :

A study synthesized various benzazepine derivatives and evaluated their analgesic and antagonist activities. While some compounds showed limited analgesic effects in mouse models, the potential for developing derivatives with enhanced activity remains promising . -

Neurotoxicity Assessment :

In vitro studies assessing neurotoxicity indicated that certain concentrations of benzazepine derivatives did not exhibit significant toxicity on neuroblastoma cells. This finding supports the safety profile of these compounds for further therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one | Lacks methoxy group | Limited neuropharmacological activity |

| 7,8-Dihydroxy-1-phenyl-2,3,4,5-tetrahydrobenzazepine | Contains additional hydroxyl groups | Enhanced antioxidant properties |

| 6-Methoxy-2,3,4,5-tetrahydro-1H-benzazepine | Unique methoxy group at position 6 | Potential antidepressant and anticonvulsant effects |

Properties

IUPAC Name |

6-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-6-3-5-9-8(10)4-2-7-11(13)12-9/h3,5-6H,2,4,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMWEYAZCVDHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72503-43-6 | |

| Record name | 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.